N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a small-molecule compound featuring a bicyclic isoxazolo[5,4-b]pyridine core. Key structural features include:
- Cyclopropyl substituent at position 6, which may enhance metabolic stability by reducing oxidative degradation.
- 4-chlorobenzyl carboxamide side chain, where the chlorine atom at the para position of the benzyl group likely influences lipophilicity and target binding .
Its molecular formula is C₁₈H₁₆ClN₃O₂, with a molecular weight of 341.79 g/mol (CAS: 1179402-52-8) .
Properties
Molecular Formula |
C18H16ClN3O2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-10-16-14(8-15(12-4-5-12)21-18(16)24-22-10)17(23)20-9-11-2-6-13(19)7-3-11/h2-3,6-8,12H,4-5,9H2,1H3,(H,20,23) |
InChI Key |
DIXKMZLMAUYRPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine ring system.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the isoxazolo[5,4-b]pyridine intermediate.
Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbene precursors.
Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide group, typically using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Chlorobenzyl halides, nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial or viral replication, leading to antimicrobial or antiviral effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with its closest structural analog, N-(3-fluorobenzyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide (CAS: 1179400-88-4), and a less-related pyrazole derivative, N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (Compound 6b) .
| Property | Target Compound | 3-Fluoro Analog | Pyrazole Derivative (6b) |
|---|---|---|---|
| Core Structure | Isoxazolo[5,4-b]pyridine | Isoxazolo[5,4-b]pyridine | Pyrazole |
| Substituent (Benzyl) | 4-chloro | 3-fluoro | 4-chloro |
| Molecular Formula | C₁₈H₁₆ClN₃O₂ | C₁₈H₁₆FN₃O₂ | C₂₅H₂₂ClF₃N₄O₂S |
| Molecular Weight (g/mol) | 341.79 | 325.34 | 547.97 |
| Halogen Properties | Chlorine (larger, more lipophilic; may enhance membrane permeability) | Fluorine (smaller, electronegative; may improve metabolic stability) | Chlorine (similar lipophilicity to target compound) |
| Positional Effects | Para-substitution may optimize steric and electronic interactions with targets | Meta-substitution could alter binding geometry or solubility | 4-chloro group retained but on a distinct scaffold |
Key Observations:
Halogen Impact: The chlorine in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to the fluorine in the 3-fluoro analog (clogP ~2.8). This may favor passive diffusion across biological membranes but could reduce aqueous solubility .
Substituent Position :
- Para vs. meta substitution : The 4-chloro group’s para position on the benzyl ring may allow optimal spatial alignment with hydrophobic pockets in target proteins, whereas the 3-fluoro analog’s meta substitution could disrupt this interaction or alter solubility profiles .
Core Structure Differences: Compound 6b’s pyrazole core introduces distinct electronic and steric properties compared to the isoxazolo-pyridine scaffold. Pyrazoles are known for hydrogen-bonding capacity, which might influence target selectivity or pharmacokinetics .
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